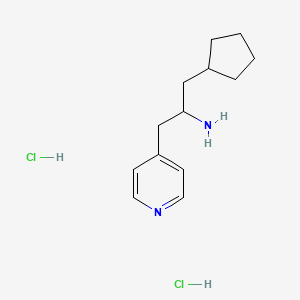
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of cyclopentylamine with 4-pyridinecarboxaldehyde, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds like bromoethane (C2H5Br) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-(pyridin-3-yl)propan-2-amine
- 1-Cyclopentyl-3-(pyridin-2-yl)propan-2-amine
- 1-Cyclopentyl-3-(pyridin-4-yl)butan-2-amine
Uniqueness
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl and pyridinyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H22Cl2N2 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-cyclopentyl-3-pyridin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13(9-11-3-1-2-4-11)10-12-5-7-15-8-6-12;;/h5-8,11,13H,1-4,9-10,14H2;2*1H |
InChI Key |
RAPGKOXWLDCKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(CC2=CC=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















